molecular formula C9H6BrNO B2839740 8-Bromoquinolin-4(1H)-one CAS No. 57798-00-2; 949507-29-3

8-Bromoquinolin-4(1H)-one

Cat. No.: B2839740
CAS No.: 57798-00-2; 949507-29-3
M. Wt: 224.057
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoquinolin-4(1H)-one is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The structure of this compound consists of a quinoline ring with a hydroxyl group at the 4th position and a bromine atom at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-4(1H)-one typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with bromine in chloroform, which yields this compound . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 8-Bromoquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit metalloenzymes makes it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-HYDROXYQUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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